molecular formula C20H26N2O5 B304391 Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate

Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate

Cat. No. B304391
M. Wt: 374.4 g/mol
InChI Key: RZMQAHAITPPBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate, also known as EPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. EPPC is a piperidine-based compound that is structurally similar to other compounds that have been shown to have significant biological activity.

Scientific Research Applications

Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate has been shown to have potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate has been reported to have significant binding affinity to the dopamine transporter, a protein that is involved in the regulation of dopamine neurotransmission. This binding affinity suggests that Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate may have potential applications in the development of drugs for the treatment of dopamine-related disorders, such as Parkinson's disease and schizophrenia.

Mechanism of Action

The mechanism of action of Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of dopamine reuptake by the dopamine transporter. This inhibition leads to an increase in dopamine levels in the synaptic cleft, which can have a variety of effects on neuronal function.
Biochemical and Physiological Effects
Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate can inhibit dopamine reuptake in a concentration-dependent manner, with an IC50 value of approximately 50 nM. In addition, Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate has been shown to have no significant effects on the activity of other neurotransmitter transporters, such as the serotonin transporter and the norepinephrine transporter.

Advantages and Limitations for Lab Experiments

Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has a high binding affinity to the dopamine transporter, which makes it a useful tool for studying dopamine-related disorders. However, there are also limitations to the use of Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate in lab experiments. For example, Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate has been shown to have poor solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate. One area of interest is the development of Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate analogs with improved binding affinity and selectivity for the dopamine transporter. Another area of interest is the use of Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate as a tool for studying the role of the dopamine transporter in the pathophysiology of dopamine-related disorders. Finally, there is interest in the development of Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate-based drugs for the treatment of these disorders.
Conclusion
In conclusion, Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate is a piperidine-based compound that has potential applications in biochemical and physiological research. Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate has been shown to have significant binding affinity to the dopamine transporter, and it has a variety of biochemical and physiological effects. While there are limitations to the use of Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate in lab experiments, there are also several future directions for research on this compound.

Synthesis Methods

The synthesis of Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate involves a multi-step process that begins with the reaction of 4-ethoxybenzaldehyde with pyrrolidine-2,5-dione to form a Schiff base. This Schiff base is then reacted with piperidine-3-carboxylic acid ethyl ester in the presence of a catalyst to form Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate. The yield of Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.

properties

Product Name

Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate

Molecular Formula

C20H26N2O5

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate

InChI

InChI=1S/C20H26N2O5/c1-3-26-16-9-7-15(8-10-16)22-18(23)12-17(19(22)24)21-11-5-6-14(13-21)20(25)27-4-2/h7-10,14,17H,3-6,11-13H2,1-2H3

InChI Key

RZMQAHAITPPBCM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC(C3)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC(C3)C(=O)OCC

Origin of Product

United States

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